- Intermolecular Nucleophilic Addition Reaction of a C-7 Anion from N -[Bis(dimethylamino)phosphoryl]indole to Electrophiles/Arynes: Synthesis of 7-Substituted Indoles, Synlett, 2022, 33(1), 84-87
Cas no 933-67-5 (7-Methylindole)
7-Methylindole structure
Product Name:7-Methylindole
CAS No:933-67-5
MF:C9H9N
MW:131.174462080002
MDL:MFCD00005684
CID:40319
PubChem ID:24885320
Update Time:2024-10-26
7-Methylindole Chemical and Physical Properties
Names and Identifiers
-
- 7-Methylindole
- 7-METHYL-1H-INDOLE
- 7-Metylindole
- 7-Me-indole
- 7-METHYINDOLE
- 7-Methyl-indol
- 7-methyl-indole
- 7-Metlylindole
- Indole,7-methyl
- NSC 618
- 7-Methylindol
- 1H-Indole, 7-methyl-
- Indole, 7-methyl-
- 7-methyl indole
- 7Z1E6HIT9S
- KGWPHCDTOLQQEP-UHFFFAOYSA-N
- 7-Methyl-indol;
- PubChem7243
- 7-Methyl-1H-indole #
- KSC487A6J
- Indole, 7-methyl- (8CI)
- BIDD:GT0219
- NSC618
- AMBZ0214
- 1H-Indole, 7-methyl- (9CI)
- BCP26569
- 7-Methyl-1H-indole (ACI)
- Indole, 7-methyl- (7CI, 8CI)
- HY-W007670
- 7-Methyl-1H-indole; NSC 618
- AB2914
- DB-011507
- Indole, 7-methyl-;7-Methyl-1H-indole
- Z1171217428
- M1702
- Q4642877
- SCHEMBL129649
- NS00039551
- M-3944
- AB00504
- BDBM50232879
- MFCD00005684
- CS-W007670
- NSC-618
- AKOS005202960
- SY005774
- F0001-2248
- DTXSID60239374
- 7-Methylindole, 97%
- CG-0508
- 933-67-5
- InChI=1/C9H9N/c1-7-3-2-4-8-5-6-10-9(7)8/h2-6,10H,1H
- CHEMBL326430
- EINECS 213-270-1
- UNII-7Z1E6HIT9S
- EN300-74873
-
- MDL: MFCD00005684
- Inchi: 1S/C9H9N/c1-7-3-2-4-8-5-6-10-9(7)8/h2-6,10H,1H3
- InChI Key: KGWPHCDTOLQQEP-UHFFFAOYSA-N
- SMILES: C1C=C(C)C2=C(C=CN2)C=1
- BRN: 111088
Computed Properties
- Exact Mass: 131.07300
- Monoisotopic Mass: 131.073
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 122
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 15.8
- Surface Charge: 0
- Tautomer Count: nothing
Experimental Properties
- Color/Form: Not determined
- Density: 1.0202
- Melting Point: 80.0 to 84.0 deg-C
- Boiling Point: 266°C(lit.)
- Flash Point: 266℃
- Refractive Index: 1.6070 (estimate)
- Water Partition Coefficient: Negligible
- PSA: 15.79000
- LogP: 2.47630
- Sensitiveness: Light Sensitive
- Solubility: 水溶性
7-Methylindole Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315,H319,H335
- Warning Statement: P261,P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S36-S36/37/39
- FLUKA BRAND F CODES:13
-
Hazardous Material Identification:
- Storage Condition:Store at room temperature
- Risk Phrases:R21/22; R36
7-Methylindole Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
7-Methylindole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 023374-1g |
7-Methyl-1H-indole |
933-67-5 | 98% | 1g |
£10.00 | 2022-03-01 | |
| Fluorochem | 023374-5g |
7-Methyl-1H-indole |
933-67-5 | 98% | 5g |
£15.00 | 2022-03-01 | |
| Fluorochem | 023374-25g |
7-Methyl-1H-indole |
933-67-5 | 98% | 25g |
£51.00 | 2022-03-01 | |
| Fluorochem | 023374-100g |
7-Methyl-1H-indole |
933-67-5 | 98% | 100g |
£200.00 | 2022-03-01 | |
| Chemenu | CM103270-100g |
7-Methyl-1H-indole |
933-67-5 | 95%+ | 100g |
$204 | 2021-08-06 | |
| TRC | M295230-1g |
7-Methylindole |
933-67-5 | 1g |
$ 75.00 | 2023-09-07 | ||
| TRC | M295230-5g |
7-Methylindole |
933-67-5 | 5g |
$ 150.00 | 2023-09-07 | ||
| TRC | M295230-25g |
7-Methylindole |
933-67-5 | 25g |
$ 224.00 | 2023-09-07 | ||
| Chemenu | CM103270-25g |
7-Methyl-1H-indole |
933-67-5 | 95%+ | 25g |
$53 | 2024-07-19 | |
| Chemenu | CM103270-100g |
7-Methyl-1H-indole |
933-67-5 | 95%+ | 100g |
$210 | 2024-07-19 |
7-Methylindole Production Method
Production Method 1
Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; 2 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water
1.2 Reagents: Sodium hydroxide Solvents: Water
Reference
Production Method 2
Reaction Conditions
1.1 Catalysts: Hafnium, hexakis[μ5-[[4,4′-([2,2′-bipyridine]-5,5′-diyl-κN1,κN1′)bis[benzoato-κO… Solvents: Acetonitrile , 2,2,2-Trifluoroethanol ; 12 h, rt
Reference
- Metal-Organic Layers Hierarchically Integrate Three Synergistic Active Sites for Tandem Catalysis, Angewandte Chemie, 2021, 60(6), 3115-3120
Production Method 3
Reaction Conditions
1.1 Catalysts: 2306758-00-7 Solvents: Methanol ; 4 - 12 h, rt
Reference
- Efficient acceptorless photo-dehydrogenation of alcohols and N-heterocycles with binuclear platinum(II) diphosphite complexes, Chemical Science, 2019, 10(18), 4883-4889
Production Method 4
Reaction Conditions
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 0 °C; 40 h, 40 - 45 °C; cooled
1.2 Reagents: Ammonium chloride Solvents: Water ; rt
1.2 Reagents: Ammonium chloride Solvents: Water ; rt
Reference
- A systematic study of two complementary protocols allowing the general, mild and efficient deprotection of N-pivaloylindoles, Tetrahedron, 2012, 68(2), 705-710
Production Method 5
Reaction Conditions
1.1 Catalysts: Tris(2,2′-bipyridyl)ruthenium(II) chloride , Cobalt, bis[[2,3-butanedione di(oximato-κN)](1-)]chloro(pyridine)-, (OC-6-42)- Solvents: Ethanol ; 24 h, 30 °C
Reference
- Acceptorless Dehydrogenation of N-Heterocycles by Merging Visible-Light Photoredox Catalysis and Cobalt Catalysis, Angewandte Chemie, 2017, 56(11), 3080-3084
Production Method 6
Reaction Conditions
1.1 Reagents: Bis(neopentyl glycolato)diboron Catalysts: Diisopropylethylamine Solvents: Methanol , Tetrahydrofuran ; 12 h, rt
Reference
- A switchable redox annulation of 2-nitroarylethanols affording N-heterocycles: photoexcited nitro as a multifunctional handle, Chemical Science, 2022, 13(37), 11074-11082
Production Method 7
Reaction Conditions
1.1 Reagents: Potassium tert-butoxide Solvents: o-Xylene ; 36 h, 140 °C; 140 °C → rt
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
Reference
- Potassium tert-butoxide-promoted acceptorless dehydrogenation of N-heterocycles, Advanced Synthesis & Catalysis, 2019, 361(17), 3958-3964
Production Method 8
Reaction Conditions
1.1 Catalysts: Cobalt oxide (Co3O4) Solvents: Dimethyl sulfoxide ; 24 h, rt → 140 °C
Reference
- Highly Ordered Mesoporous Cobalt Oxide as Heterogeneous Catalyst for Aerobic Oxidative Aromatization of N-Heterocycles, ChemCatChem, 2021, 13(16), 3679-3686
Production Method 9
Reaction Conditions
1.1 Reagents: Naphthalene , Sodium Solvents: Tetrahydrofuran ; 2 h, -78 °C
1.2 Reagents: Oxygen ; 20 - 40 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
1.2 Reagents: Oxygen ; 20 - 40 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
Reference
- Dehydrogenation of N-Heterocycles by Superoxide Ion Generated through Single-Electron Transfer, Chemistry - A European Journal, 2018, 24(9), 2065-2069
Production Method 10
Reaction Conditions
1.1 Catalysts: 2174072-55-8 Solvents: o-Xylene ; 48 h, 140 °C
Reference
- Acceptorless Dehydrogenation of N-Heterocycles and Secondary Alcohols by Ru(II)-NNC Complexes Bearing a Pyrazoyl-indolyl-pyridine Ligand, Organometallics, 2018, 37(4), 584-591
Production Method 11
Reaction Conditions
1.1 Reagents: Magnesium Solvents: Methanol
Reference
- Preparation of alkyl-substituted indoles in the benzene portion. Part 2, Heterocycles, 1989, 29(4), 783-94
Production Method 12
Reaction Conditions
1.1 Catalysts: Trimethylamine oxide , Cobalt, [[3′,3′′′-[1,2-phenylenebis[(nitrilo-κN)methylidyne]]bis[[1,1′-biphenyl]… , [(2,3,4,5-η)-2,5-Bis(3,5-dimethylphenyl)-3,4-diphenyl-2,4-cyclopentadien-1-one]t… Solvents: Methanol ; 16 h, 80 °C
Reference
- Iron(II)-Catalyzed Aerobic Biomimetic Oxidation of N-Heterocycles, Chemistry - A European Journal, 2021, 27(55), 13725-13729
Production Method 13
Reaction Conditions
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 40 h, 40 - 45 °C
1.2 Reagents: Water
1.2 Reagents: Water
Reference
- Deprotection of N-pivaloylindoles, carbazoles and beta-carbolines with a lithium base, International Electronic Conferences on Synthetic Organic Chemistry, 2004, 1, 1-5
Production Method 14
Reaction Conditions
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran , Hexane ; -78 °C; 40 h, 40 - 45 °C; 45 °C → rt
1.2 Reagents: Ammonium chloride Solvents: Water ; rt
1.2 Reagents: Ammonium chloride Solvents: Water ; rt
Reference
- An efficient procedure for the deprotection of N-pivaloylindoles, carbazoles and β-carbolines with LDA, Synlett, 2005, (1), 107-110
Production Method 15
Reaction Conditions
1.1 Reagents: Tetrabutylammonium fluoride , Water Solvents: Tetrahydrofuran ; 2 h, 40 °C
Reference
- Palladium-catalyzed reductive coupling of aromatic bromides and trimethylsilyldiazomethane: its application to methylation of aromatic compounds, Youji Huaxue, 2020, 40(11), 3881-3888
Production Method 16
Production Method 17
Production Method 18
Reaction Conditions
1.1 Reagents: Triphenylphosphine , Stannous chloride Catalysts: Ruthenium trichloride Solvents: 1,4-Dioxane , Water
1.2 Reagents: Hydrochloric acid
1.3 Solvents: Chloroform
1.2 Reagents: Hydrochloric acid
1.3 Solvents: Chloroform
Reference
- Ruthenium-catalyzed heteroannulation of anilines with alkanolammonium chlorides leading to indoles, Tetrahedron, 2001, 57(16), 3321-3329
Production Method 19
Reaction Conditions
1.1 Reagents: Stannous chloride Catalysts: Triphenylphosphine , Ruthenium trichloride Solvents: 1,4-Dioxane , Water
Reference
- Ruthenium-catalyzed synthesis of indoles from anilines and trialkanolammonium chlorides in an aqueous medium, Tetrahedron Letters, 2000, 41(11), 1811-1814
Production Method 20
Reaction Conditions
1.1 Reagents: Acetic acid , Indium Solvents: Benzene ; 5 h, 80 °C
Reference
- Synthesis of indoles from o,β-dinitrostyrenes via indium/acetic acid-mediated reductive heterocyclizations, Heterocycles, 2013, 87(1), 155-162
7-Methylindole Raw materials
- Triethanolamine
- 2,6-dimethylphenyl isocyanide
- 7-Methyl-2,3-dihydro-1H-indole
- Benzene, 1-methyl-2-nitro-3-(2-nitroethenyl)-
- 7-Methyl-1-tosyl-1H-indole
- 7-Methylindolin-2-one
- 2-(3-methyl-2-nitrophenyl)ethan-1-ol
- 1H-INDOLE, 1-(2,2-DIMETHYL-1-OXOPROPYL)-7-METHYL-
7-Methylindole Preparation Products
7-Methylindole Suppliers
Suzhou Senfeida Chemical Co., Ltd
Gold Member
(CAS:933-67-5)7-Methylindole
Order Number:sfd14677
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:37
Price ($):discuss personally
Email:sales2@senfeida.com
Amadis Chemical Company Limited
Gold Member
(CAS:933-67-5)7-Methylindole
Order Number:A10988
Stock Status:in Stock
Quantity:100g/500g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 20:24
Price ($):158.0/787.0
Email:sales@amadischem.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
(CAS:933-67-5)7-甲基吲哚
Order Number:LE2475140;LE2127
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:41
Price ($):discuss personally
Email:18501500038@163.com
7-Methylindole Related Literature
-
1. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
-
Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
-
Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
-
Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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